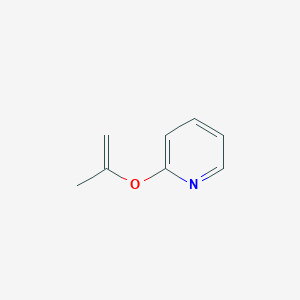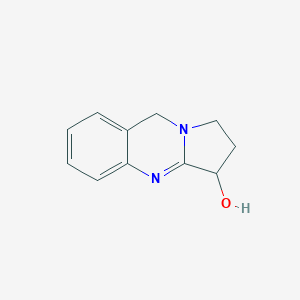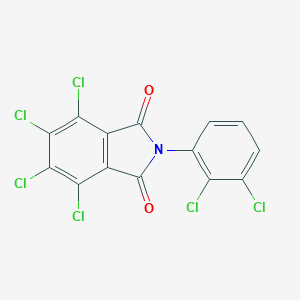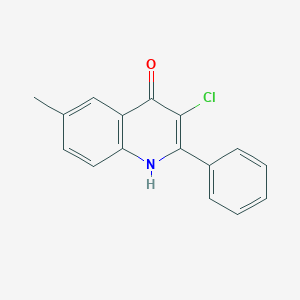
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one is a chemical compound that is extensively studied in the field of chemistry and biochemistry. It is a quinoline derivative that exhibits a wide range of biological activities, making it a promising candidate for various scientific research applications. In
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also disrupts the DNA synthesis and repair process, leading to cell death. Additionally, it has been shown to inhibit the replication of viruses and bacteria by interfering with their metabolic processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to inhibit the growth and replication of viruses and bacteria. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one in lab experiments is its potent biological activity. It exhibits a wide range of effects, making it a useful tool for studying various biological processes. However, it also has some limitations. It is a highly reactive compound that requires careful handling and storage. It is also relatively expensive, which may limit its use in some laboratories.
Direcciones Futuras
There are several future directions for research on 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one. One area of interest is the development of new drugs based on this compound. Its potent antitumor, antiviral, and antibacterial properties make it a promising candidate for the development of new therapies. Another area of interest is the study of its mechanism of action. Further research is needed to fully understand how this compound exerts its biological effects. Finally, there is a need for more studies on the safety and toxicity of this compound. While it has shown promising results in laboratory experiments, more research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one is a promising compound that exhibits a wide range of biological activities. Its potent antitumor, antiviral, and antibacterial properties make it a promising candidate for the development of new drugs. While it has some limitations, its potent biological activity makes it a useful tool for studying various biological processes. There are several future directions for research on this compound, including the development of new drugs, the study of its mechanism of action, and the determination of its safety and toxicity.
Métodos De Síntesis
The synthesis of 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one involves the reaction of 2-phenyl-4-chloroquinoline-3-carbaldehyde with methylamine in the presence of a catalyst. The resulting compound is then treated with sodium hydroxide to obtain the final product. This method has been optimized to produce high yields of the compound and is widely used in the laboratory.
Aplicaciones Científicas De Investigación
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one has been extensively studied for its biological activities. It exhibits potent antitumor, antiviral, and antibacterial properties. It has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a promising candidate for the development of new drugs for various diseases.
Propiedades
Número CAS |
117039-84-6 |
|---|---|
Nombre del producto |
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one |
Fórmula molecular |
C16H12ClNO |
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
3-chloro-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-7-8-13-12(9-10)16(19)14(17)15(18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
Clave InChI |
DNSJZIKJLVCRQA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C3=CC=CC=C3 |
Sinónimos |
4(1H)-Quinolinone, 3-chloro-6-methyl-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



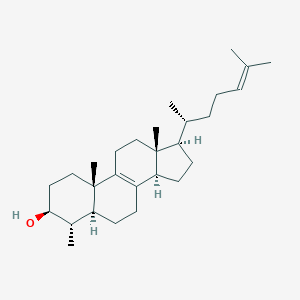
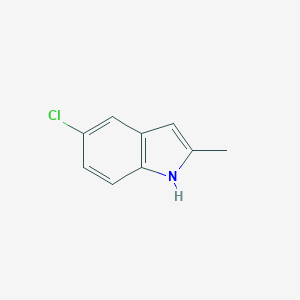
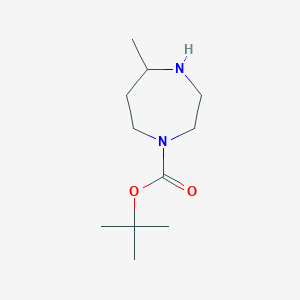
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
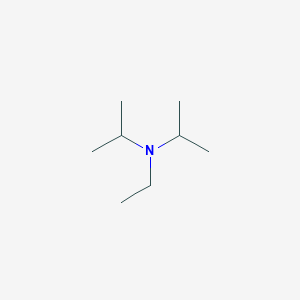
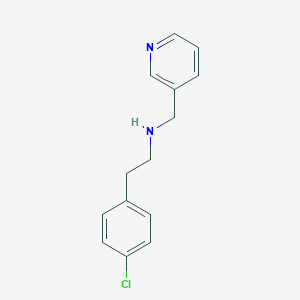
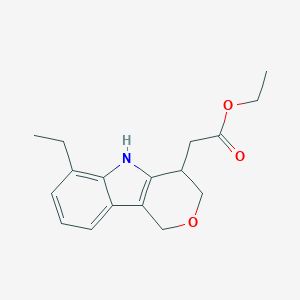
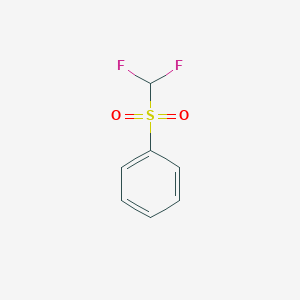
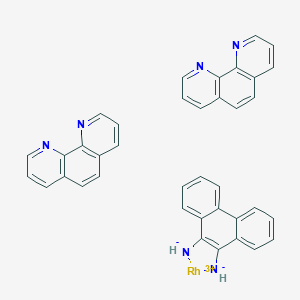
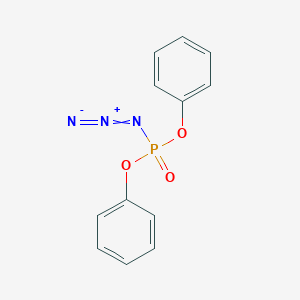
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
